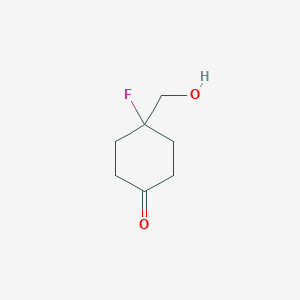
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11FO2 and a molecular weight of 146.16 g/mol It is a cyclohexanone derivative, characterized by the presence of a fluorine atom and a hydroxymethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives followed by hydroxymethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation leads to the formation of 4-fluoro-4-(carboxymethyl)cyclohexanone.
- Reduction results in 4-fluoro-4-(hydroxymethyl)cyclohexanol.
- Substitution reactions yield various derivatives depending on the nucleophile used .
Scientific Research Applications
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
Cyclohexanone: Lacks the fluorine and hydroxymethyl groups, making it less reactive in certain chemical reactions.
4-Fluorocyclohexanone: Contains a fluorine atom but lacks the hydroxymethyl group, limiting its applications in some contexts.
4-(Hydroxymethyl)cyclohexanone: Contains a hydroxymethyl group but lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is unique due to the presence of both the fluorine and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in research and industry .
Properties
Molecular Formula |
C7H11FO2 |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H11FO2/c8-7(5-9)3-1-6(10)2-4-7/h9H,1-5H2 |
InChI Key |
QHHGCIQIWRMLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


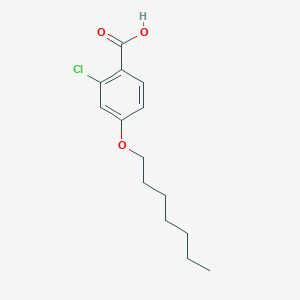
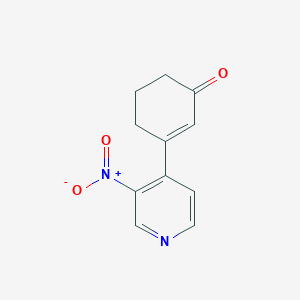
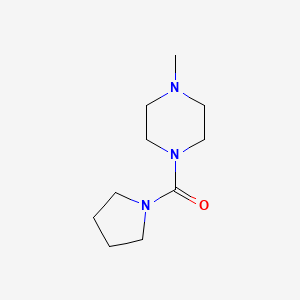
![5-[2-Cyano-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride](/img/structure/B8427217.png)


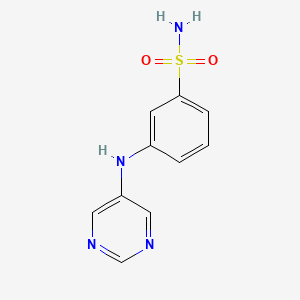
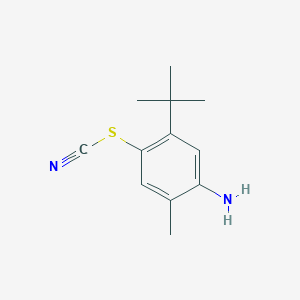
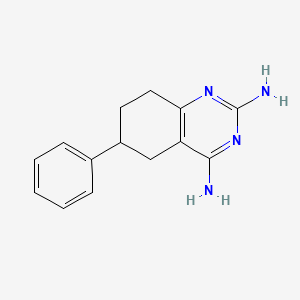
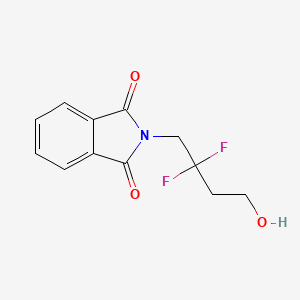
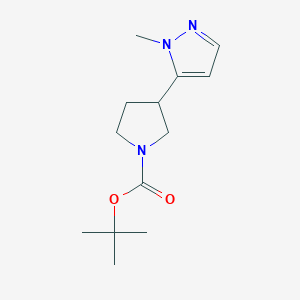
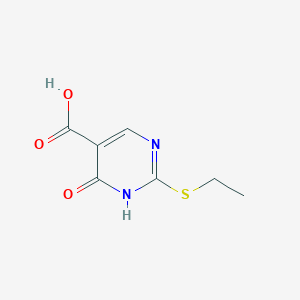
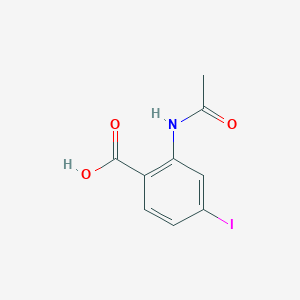
![2-Amino-5-[(3-carbomethoxyphenyl)thio]thiazole](/img/structure/B8427283.png)
